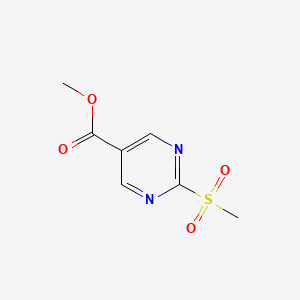

methyl 2-methanesulfonylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methylsulfonylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-13-6(10)5-3-8-7(9-4-5)14(2,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRHSAOUKBOTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694268 | |

| Record name | Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-49-9 | |

| Record name | Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Introduction: Strategic Importance and Synthetic Overview

Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a key heterocyclic building block in modern medicinal and agrochemical research. The pyrimidine core is a privileged scaffold found in numerous bioactive molecules, and the 2-methylsulfonyl group acts as a potent electron-withdrawing group and a versatile synthetic handle.[1][2] Specifically, the sulfonyl group can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities at the C2-position of the pyrimidine ring.[3][4] Its utility as a synthetic intermediate is well-established for the preparation of complex pharmaceutical agents.[5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate. Our approach is a robust, two-stage process designed for clarity, efficiency, and scalability. We will first construct the thioether precursor, methyl 2-(methylthio)pyrimidine-5-carboxylate, via a classical ring-forming condensation. Subsequently, we will perform a controlled oxidation to yield the target sulfone. This guide emphasizes the rationale behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it based on sound scientific principles.

Synthetic Strategy: A Two-Stage Workflow

The synthesis is logically divided into two primary stages: the construction of the pyrimidine core containing a thioether, followed by its oxidation to the desired sulfone. This strategy is advantageous because the thioether precursor is stable and readily prepared, and its subsequent oxidation is a high-yielding and well-understood transformation.

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of Methyl 2-(methylthio)pyrimidine-5-carboxylate

The cornerstone of this synthesis is the construction of the pyrimidine ring. The most reliable and widely adopted method involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine or its derivative.[7] For our purpose, we utilize S-methylisothiourea as the N-C-N source, which directly installs the required 2-(methylthio) substituent.

A highly effective method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[8] This approach provides a direct and high-yielding route to the desired precursor.

Caption: Pyrimidine ring formation via cyclocondensation.

Experimental Protocol: Synthesis of Methyl 2-(methylthio)pyrimidine-5-carboxylate

Materials and Reagents:

-

Methyl 3,3-dimethoxypropionate

-

Methyl formate

-

Sodium hydride (60% dispersion in mineral oil)

-

S-Methylisothiourea sulfate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), Anhydrous

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Preparation of the C3 Synthon (Sodium 3,3-dimethoxy-2-(methoxycarbonyl)prop-1-en-1-olate):

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the stable sodium salt.

-

-

Cyclocondensation Reaction:

-

To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add S-methylisothiourea sulfate (0.55 eq). Stir the mixture at room temperature for 30 minutes.

-

Add the prepared sodium salt from step 1 (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and maintain for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the reaction to room temperature and neutralize carefully with 1M HCl.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

-

Work-up and Purification:

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

-

Data Summary: Methyl 2-(methylthio)pyrimidine-5-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 38275-41-1 | [9] |

| Molecular Formula | C₇H₈N₂O₂S | [10] |

| Molecular Weight | 184.22 g/mol | [10] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 94-97 °C | [10] |

Part 2: Oxidation to Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

The conversion of the thioether to the sulfone is a critical step that activates the C2 position for subsequent reactions. This transformation requires a potent oxidizing agent capable of introducing two oxygen atoms onto the sulfur center.

Rationale for Oxidant Selection

Several reagents can effect this oxidation, including Oxone®, hydrogen peroxide with a metal catalyst, and peroxyacids.[11][12][13] For laboratory-scale synthesis, meta-chloroperoxybenzoic acid (m-CPBA) is an exemplary choice due to its high reactivity, predictability, and ease of handling.[14][15] It operates under mild, anhydrous conditions, which is often beneficial for substrates containing ester functionalities. The reaction proceeds through a sulfoxide intermediate, and using a slight excess of m-CPBA ensures the complete conversion to the desired sulfone.[16]

Caption: Stepwise oxidation from thioether to sulfone.

Experimental Protocol: Oxidation with m-CPBA

Materials and Reagents:

-

Methyl 2-(methylthio)pyrimidine-5-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), Anhydrous

-

Saturated sodium sulfite (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup:

-

Dissolve methyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Oxidant:

-

Add m-CPBA (approximately 2.2-2.5 eq, accounting for purity) to the cooled solution portion-wise over 20-30 minutes. The portion-wise addition is crucial to control the reaction exotherm and prevent potential side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench by slowly adding saturated sodium sulfite solution to destroy any excess peroxide. Stir for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid is typically of high purity but can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to yield the final product.

-

Data Summary: Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 914208-17-6 | [17] |

| Molecular Formula | C₆H₆N₂O₄S | [17] |

| Molecular Weight | 218.19 g/mol | [18] |

| Appearance | White to Off-White Solid | [18] |

| Storage | Store at 2-8°C | [18] |

Conclusion and Future Outlook

The two-stage synthetic route detailed in this guide provides a reliable and well-documented pathway to methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. The condensation strategy for ring formation is robust, and the m-CPBA-mediated oxidation is a clean and high-yielding transformation. By understanding the causality behind each step—from the choice of synthon for ring closure to the selection of the oxidant—researchers are empowered to troubleshoot and optimize the process for their specific needs. The final product stands as a highly valuable and activated intermediate, poised for elaboration into a diverse array of complex molecules for the advancement of drug discovery and development.

References

- Taylor & Francis. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767.

- Green Chemistry (RSC Publishing). (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone.

- Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis.

- Sigma-Aldrich. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate 97.

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Reddit. (n.d.). Chemoselective thioether oxidation.

- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.

- ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.

- ResearchGate. (n.d.). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst.

- Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid).

- PubMed Central (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- Journal of the American Chemical Society. (n.d.). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE1.

- Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate.

- Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant.

- European Journal of Organic Chemistry. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines.

- Phase Transfer Catalysis. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone.

- Chemsrc. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate.

- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.

- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.

- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. DOI: 10.1038/nprot.2007.280.

- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold.

- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

- MySkinRecipes. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate.

- Wikipedia. (n.d.). Pyrimidine.

- MedchemExpress.com. (n.d.). Methyl pyrimidine-2-carboxylate | Biochemical Reagent.

- RSC Publishing. (n.d.). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis.

- Fluorochem. (n.d.). 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid.

- YouTube. (2016). Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota.

- ChemicalBook. (n.d.). 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLIC ACID | 914208-17-6.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

- 1. Methyl 2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Methyl 2-(methylthio)pyrimidine-5-carboxylate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. CAS#:38275-41-1 | Methyl 2-(methylthio)pyrimidine-5-carboxylate | Chemsrc [chemsrc.com]

- 11. Sulfone synthesis by oxidation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 15. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLIC ACID | 914208-17-6 [chemicalbook.com]

An In-depth Technical Guide to Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate stands out as a preeminent example of such a scaffold. This molecule is engineered for versatile and predictable reactivity, primarily serving as a potent electrophile for the synthesis of substituted pyrimidines.

The pyrimidine core is a ubiquitous motif in biologically active compounds, including several approved drugs. The true synthetic power of this particular reagent, however, lies in the synergistic interplay of its two key functional groups. The methyl ester at the 5-position, along with the inherent electron-deficient nature of the pyrimidine ring, significantly acidifies the ring protons. Crucially, the methylsulfonyl group at the 2-position acts as a superior leaving group. This electronic arrangement powerfully activates the C2 position for nucleophilic aromatic substitution (SNAr), enabling a vast array of chemical transformations under mild conditions. This guide provides an in-depth exploration of the synthesis, properties, core reactivity, and applications of this pivotal chemical intermediate for professionals in research and drug development.

Physicochemical and Structural Properties

The structural and electronic properties of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate are foundational to its chemical behavior. The molecule consists of a central pyrimidine ring substituted with a powerful electron-withdrawing methylsulfonyl group and a methyl carboxylate group.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | N/A |

| CAS Number | 166531-92-0 (Inferred) | N/A |

| Molecular Formula | C₇H₈N₂O₄S | PubChem[1] |

| Molecular Weight | 216.20 g/mol | PubChem[1] |

| Appearance | White to off-white solid (Predicted) | ChemicalBook[2] |

| Solubility | Soluble in DMSO, Methanol (Slightly); Predicted to be soluble in chlorinated solvents like DCM and Chloroform. | ChemicalBook[2] |

| pKa (Predicted) | 2.04 ± 0.10 (for the corresponding carboxylic acid) | ChemicalBook[2] |

| LogP (Predicted) | -0.77 (for the corresponding carboxylic acid) | Fluorochem[3] |

Note: Some properties are extrapolated from the closely related ethyl ester and carboxylic acid analogs due to limited direct data for the methyl ester.

Synthesis and Purification Workflow

The preparation of 2-(methylsulfonyl)pyrimidine derivatives is a well-established and efficient process, typically executed in a three-step sequence starting from simple precursors. The causality behind this strategy is to first construct the core heterocycle with a readily modifiable sulfur-based functional group, which is then activated in the final step.

General Synthesis Workflow Diagram

Caption: High-level workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol describes a representative synthesis, which is both efficient and environmentally conscious.[4]

Step 1: Cyclocondensation to form Methyl 2-(Methylthio)pyrimidine-5-carboxylate The initial step involves the construction of the pyrimidine ring. This is typically achieved by reacting a malonate derivative with S-methylisothiourea.

-

To a solution of dimethyl 2-formylsuccinate in ethanol, add S-methylisothiouronium sulfate and a suitable base such as sodium methoxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The base deprotonates the malonate, which then undergoes condensation with the isothiourea to form the heterocyclic ring.

-

Upon completion, cool the reaction mixture, neutralize with acetic acid, and concentrate under reduced pressure.

-

The resulting crude product is then partitioned between water and ethyl acetate. The organic layer is washed, dried over sodium sulfate, and evaporated to yield the methyl 2-(methylthio)pyrimidine-5-carboxylate intermediate.

Step 2: Oxidation to Methyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate The critical activation step is the oxidation of the thioether to the sulfone. Oxone is a preferred oxidant due to its effectiveness, safety, and simple workup.

-

Dissolve the methyl 2-(methylthio)pyrimidine-5-carboxylate intermediate in a mixture of acetone and water (e.g., a 2:1 ratio).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add Oxone (potassium peroxymonosulfate), typically 2.0-2.2 equivalents, portion-wise while maintaining the internal temperature below 15 °C. The thioether is a nucleophile that is attacked by the electrophilic oxygen of the persulfate. The double oxidation to the sulfone state is rapid.

-

Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess oxidant.

-

Extract the product with dichloromethane or ethyl acetate. The combined organic layers are dried and concentrated to yield the final product.

Purification and Validation: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to achieve high purity (>98%). The structure and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Profile

The identity and purity of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate are confirmed by a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to be clean and highly characteristic. It should feature a singlet for the methyl ester protons (~3.9-4.0 ppm), a singlet for the methyl sulfonyl protons (~3.4-3.5 ppm), and two distinct singlets in the aromatic region for the two non-equivalent pyrimidine protons (H4 and H6), typically appearing far downfield (~9.2-9.5 ppm) due to the strong deshielding effect of the two nitrogen atoms and the electron-withdrawing substituents.

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbons, the carbonyl carbon of the ester, and the aromatic carbons of the pyrimidine ring. The C2 carbon, bonded to the sulfonyl group, will be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Strong absorption bands are expected for the C=O stretch of the ester (1720-1740 cm⁻¹) and the asymmetric and symmetric S=O stretches of the sulfonyl group (1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 216.20.

Chemical Reactivity: The SNAr Powerhouse

The paramount feature of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is its exceptional reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions.

Mechanism of Activation

The pyrimidine ring is inherently electron-deficient. This deficiency is dramatically amplified by the presence of two powerful electron-withdrawing groups: the methylsulfonyl group at C2 and the methyl carboxylate at C5. The sulfonyl group (-SO₂Me) is one of the most effective activating groups and an excellent nucleofuge (leaving group).

The reaction proceeds via a two-step addition-elimination mechanism.[5]

-

Addition: A nucleophile attacks the highly electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, critically, onto the oxygen atoms of the sulfonyl and carboxylate groups, which provides substantial stabilization.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the methylsulfinate anion (MeSO₂⁻), a very stable and weak base, making it an excellent leaving group. This step is typically fast and irreversible.

SNAr Reaction Mechanism Diagram

Note: The DOT script above is a template. A proper chemical drawing would replace the IMG SRC placeholders. Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Quantitative Reactivity Insights

The choice of substituent at the 5-position has a profound impact on reaction rates. Research has demonstrated that a strong electron-withdrawing group like a methyl ester (-COOMe) at this position dramatically accelerates the SNAr reaction. Compared to an unsubstituted 2-(methylsulfonyl)pyrimidine, the 5-COOMe derivative was found to be over 800,000 times more reactive towards nucleophiles like glutathione.[6] This extraordinary rate enhancement underscores the compound's design as a highly potent electrophile, allowing reactions to proceed rapidly at room temperature. In contrast, installing an electron-donating group like -NH₂ or -OMe at the 5-position effectively shuts down the reactivity.[6]

Other Reactions

While dominated by SNAr chemistry, the methyl ester group can undergo standard transformations such as:

-

Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) will hydrolyze the ester to the corresponding carboxylic acid.[3][7]

-

Amidation: Reaction with primary or secondary amines, often at elevated temperatures or with coupling agents, can convert the ester to the corresponding amide.

Applications in Research and Drug Development

The unique reactivity profile of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate makes it a valuable tool for several applications.

Core Building Block in Medicinal Chemistry

The primary application is as a versatile intermediate for the synthesis of complex, substituted pyrimidines.[7] A wide range of nucleophiles—including amines, thiols, alcohols, and carbanions—can be introduced at the 2-position to rapidly generate libraries of novel compounds for screening against various biological targets. The sulfonyl pyrimidine motif is found in molecules developed as kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.[7][8]

Logical Flow in Compound Library Synthesis

Caption: Use of the core scaffold to generate diverse chemical libraries.

Covalent Probe and Warhead Chemistry

The high, tunable reactivity of 2-sulfonylpyrimidines makes them ideal "warheads" for covalent inhibitors in drug discovery.[6] By incorporating this scaffold into a ligand designed to bind to a specific protein, the sulfonyl group can react with a nearby nucleophilic amino acid residue (most commonly cysteine) to form a permanent covalent bond. This can lead to highly potent and durable inhibition of the target protein. The extreme reactivity of the 5-COOMe derivative makes it suitable for rapid and selective labeling of proteins.

Safety and Handling

While specific data for the title compound is limited, related pyrimidine structures require careful handling.

-

GHS Hazards (inferred): Likely to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[3][9]

-

Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]

-

Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is more than just a chemical reagent; it is a strategically designed molecular tool. Its synthesis is straightforward, and its physicochemical properties are tailored for maximum utility in organic synthesis. The defining characteristic—a highly activated C2 position ripe for nucleophilic aromatic substitution—provides chemists with a reliable and versatile method for constructing diverse libraries of substituted pyrimidines. Its demonstrated utility as a core building block in medicinal chemistry and its potential as a covalent warhead for targeted therapies ensure its continued importance in the pursuit of novel bioactive molecules. For researchers and drug development professionals, a thorough understanding of the principles governing its reactivity is essential for unlocking its full synthetic potential.

References

-

PubChem. (n.d.). Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gabizon, R., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Retrieved from [Link]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Youssif, B. G. M., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). Methyl pyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | C8H10N2O4S | CID 254889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLIC ACID | 914208-17-6 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid | 914208-17-6 | Benchchem [benchchem.com]

- 8. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data for methyl 2-methanesulfonylpyrimidine-5-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-Methanesulfonylpyrimidine-5-carboxylate

Abstract

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The target molecule, this compound, possesses several key features that will dictate its spectral signature.

-

Pyrimidine Ring: A diazine heterocycle, which is electron-deficient. The two nitrogen atoms significantly influence the chemical environment of the ring protons and carbons.

-

Methanesulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group attached at the C2 position. This group will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield) in NMR spectra. Its vibrations will also produce characteristic bands in the IR spectrum.

-

Methyl Carboxylate Group (-COOCH₃): An ester functional group at the C5 position. This group includes a carbonyl (C=O) carbon and a methoxy (-OCH₃) group, both of which have highly predictable spectroscopic signals.

To facilitate a detailed analysis, the following numbering scheme will be used for the atoms in the molecule.

Caption: Numbered structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict distinct signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| Signal A | 9.3 - 9.5 | Singlet | 1H | H4 | The pyrimidine ring protons are highly deshielded. The proton at C4 is adjacent to two nitrogen atoms, placing it significantly downfield. Data for similar pyrimidine esters show ring protons in this region[1]. |

| Signal B | 9.1 - 9.3 | Singlet | 1H | H6 | The proton at C6 is also highly deshielded. It is expected to be slightly upfield compared to H4 due to being adjacent to only one nitrogen. The lack of adjacent protons results in singlet multiplicity for both H4 and H6. |

| Signal C | 4.0 - 4.2 | Singlet | 3H | -COOCH₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. This chemical shift is characteristic of methyl esters[2]. |

| Signal D | 3.3 - 3.5 | Singlet | 3H | -SO₂CH₃ | The methyl protons of the sulfonyl group are deshielded by the electronegative sulfur and oxygen atoms. This is a typical range for a methyl sulfone. |

Table 1: Predicted ¹H NMR Data (in CDCl₃ at 400 MHz).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should reveal all seven unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Justification |

| Signal 1 | 168 - 172 | C=O (Ester) | The carbonyl carbon of an ester typically appears in this downfield region. |

| Signal 2 | 165 - 168 | C2 | This carbon is attached to two nitrogen atoms and the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. |

| Signal 3 | 160 - 163 | C4 / C6 | The aromatic carbons attached to hydrogen (C4 and C6) are deshielded by the ring nitrogens. Their exact assignment can be confirmed with 2D NMR techniques like HMBC. |

| Signal 4 | 158 - 161 | C6 / C4 | Similar to the other CH carbon, its position is influenced by the adjacent nitrogen and the ester group. |

| Signal 5 | 120 - 125 | C5 | The carbon atom C5, substituted with the ester group, is expected to be in this region, influenced by the pyrimidine ring structure. |

| Signal 6 | 53 - 55 | -COOCH₃ | The methoxy carbon of the ester is characteristic in this range[2]. |

| Signal 7 | 40 - 44 | -SO₂CH₃ | The methyl carbon of the sulfonyl group is deshielded and typically found in this region. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃ at 100 MHz).

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures that the acquired data is accurate and reliable.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample (this compound).

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect at least 1024 scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum similarly.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The key functional groups will give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine) | This region is typical for sp² C-H stretching vibrations. |

| 2960 - 2850 | C-H Stretch | Aliphatic (Methyl) | Corresponds to the C-H stretching in the methyl ester and methanesulfonyl groups.[4] |

| 1730 - 1715 | C=O Stretch | Ester | A strong, sharp absorption band in this range is highly characteristic of a carbonyl group in an ester.[4] |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring | Multiple bands are expected in this region due to the stretching vibrations within the pyrimidine ring. |

| 1350 - 1300 | S=O Asymmetric Stretch | Sulfone | Sulfones exhibit two characteristic stretching bands. This is the asymmetric stretch. |

| 1250 - 1100 | C-O Stretch | Ester | The C-O single bond stretch of the ester group will appear in this region. |

| 1150 - 1120 | S=O Symmetric Stretch | Sulfone | This is the second characteristic band for the sulfone group, corresponding to the symmetric stretch. |

Table 3: Predicted Characteristic IR Absorption Bands.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecular ion.

-

Molecular Formula: C₇H₈N₂O₄S

-

Molecular Weight: 216.22 g/mol

-

Predicted Molecular Ion Peak [M+H]⁺: m/z = 217.03

Fragmentation Analysis (Electron Impact - EI): Harder ionization techniques like EI would produce a more complex fragmentation pattern. Key predicted fragments include:

-

m/z = 185: Loss of the methoxy group (-OCH₃) from the parent ion.

-

m/z = 157: Loss of the entire ester methyl group and a carbonyl, or loss of the sulfonyl methyl group.

-

m/z = 137: Loss of the entire sulfonyl group (-SO₂CH₃).

-

m/z = 79: Fragment corresponding to the [SO₂CH₃]⁺ cation.

Experimental Protocol: MS Data Acquisition (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute to a final concentration of 1-10 µg/mL.

-

-

LC-MS System Setup:

-

Use a C18 column for separation.

-

Set up a simple gradient elution, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.

-

Set the mass spectrometer to operate in positive ion mode (ESI+).

-

Scan a mass range from m/z 50 to 500.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the LC-MS system.

-

Identify the peak corresponding to the compound from the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak and identify the molecular ion [M+H]⁺ to confirm the molecular weight.

-

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging data from structurally similar compounds and fundamental chemical principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The provided experimental protocols are designed to be robust and self-validating, enabling researchers to confidently acquire and interpret empirical data for this compound. This synthesized approach serves as a critical tool in the absence of published spectra, facilitating the progress of research and development projects that rely on the precise characterization of novel chemical entities.

References

-

The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. [Link]

-

The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Supporting Information for: A new, simple and efficient one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylates. [Link]

-

PubChem - National Center for Biotechnology Information. Methyl pyrimidine-5-carboxylate. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

- 1. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 2-Methanesulfonylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of methyl 2-methanesulfonylpyrimidine-5-carboxylate. In the landscape of pharmaceutical research and development, pyrimidine derivatives are of significant interest due to their prevalence in biologically active molecules. A thorough understanding of their structural and electronic properties is paramount, and NMR spectroscopy stands as the most powerful tool for such elucidation. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of the title compound, integrating predicted data with empirical data from analogous structures. We will delve into the causal factors governing the observed chemical shifts, providing field-proven insights into the influence of the methanesulfonyl and methyl carboxylate substituents on the pyrimidine ring's electronic environment. Furthermore, this document outlines a robust, self-validating protocol for the acquisition and interpretation of NMR data for this class of compounds, ensuring technical accuracy and reproducibility.

Introduction: The Structural Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its bioactivity, metabolic stability, and pharmacokinetic profile. This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure features a pyrimidine ring substituted with two potent electron-withdrawing groups: a methanesulfonyl group at the C2 position and a methyl carboxylate group at the C5 position. This substitution pattern creates a unique electronic environment that is reflected in its NMR spectrum. A precise understanding of its NMR shifts is not only crucial for its own characterization but also provides a valuable reference for the analysis of more complex derivatives.

Deciphering the Electronic Landscape: Substituent Effects on the Pyrimidine Ring

The chemical shifts observed in the NMR spectrum of this compound are a direct consequence of the electronic and steric influences of its constituent functional groups. Both the methanesulfonyl (-SO₂CH₃) and the methyl carboxylate (-COOCH₃) groups are strongly electron-withdrawing.

-

The Methanesulfonyl Group (-SO₂CH₃): This group exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect. The sulfur atom, in a high oxidation state and bonded to two oxygen atoms, strongly pulls electron density from the pyrimidine ring. This deshielding effect is most pronounced at the ortho and para positions relative to the point of attachment.

-

The Methyl Carboxylate Group (-COOCH₃): This group also withdraws electron density from the ring through both inductive and mesomeric effects. The carbonyl carbon is electrophilic and pulls electron density away from the pyrimidine ring.

The cumulative effect of these two groups is a significant deshielding of the entire pyrimidine ring system, leading to downfield shifts for the ring protons and carbons in the NMR spectrum.

NMR Spectral Data: Predicted and Comparative Analysis

Due to the absence of publicly available experimental spectra for this compound, we have generated a predicted spectrum using a reliable online tool. This data is presented alongside the experimental data for the closely related 2-(methylsulfonyl)pyrimidine-5-carboxylic acid to provide a robust framework for interpretation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4/H6 (Pyrimidine) | 9.3 | Singlet | 2H |

| -OCH₃ (Ester) | 4.0 | Singlet | 3H |

| -SO₂CH₃ (Sulfonyl) | 3.4 | Singlet | 3H |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃).

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is detailed in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 162.5 |

| C2 (Pyrimidine) | 160.0 |

| C4/C6 (Pyrimidine) | 158.0 |

| C5 (Pyrimidine) | 120.0 |

| -OCH₃ (Ester) | 53.0 |

| -SO₂CH₃ (Sulfonyl) | 40.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃).

Comparative Experimental Data

For validation and contextual understanding, the experimental ¹H NMR data for 2-(methylsulfonyl)pyrimidine-5-carboxylic acid in DMSO-d₆ is provided in Table 3.

| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 13.2 | Broad Singlet | 1H |

| H4/H6 (Pyrimidine) | 8.92 | Singlet | 2H |

| -SO₂CH₃ (Sulfonyl) | 3.42 | Singlet | 3H |

Table 3: Experimental ¹H NMR Chemical Shifts for 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid (in DMSO-d₆).

Spectral Interpretation: A Causality-Driven Approach

¹H NMR Spectrum:

-

Pyrimidine Protons (H4/H6): The predicted chemical shift of ~9.3 ppm is significantly downfield, which is consistent with the profound deshielding effect of the two electron-withdrawing groups. The experimental value of 8.92 ppm for the carboxylic acid analogue in DMSO-d₆ supports this downfield trend. The slight difference can be attributed to the change from a carboxylic acid to a methyl ester and the different solvent. The two protons at C4 and C6 are chemically equivalent due to the symmetry of the molecule, resulting in a single singlet integrating to 2H.

-

Methyl Ester Protons (-OCH₃): The predicted shift of ~4.0 ppm is typical for methyl esters.

-

Methanesulfonyl Protons (-SO₂CH₃): The predicted shift of ~3.4 ppm aligns well with the experimental value of 3.42 ppm for the carboxylic acid. This indicates that the electronic environment of the methyl group on the sulfonyl moiety is not significantly altered by the esterification of the distal carboxyl group.

¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The predicted shift of ~162.5 ppm is in the expected range for an ester carbonyl carbon.

-

Pyrimidine Carbons (C2, C4, C6, C5): All pyrimidine carbons are predicted to be significantly downfield due to the strong electron-withdrawing nature of the substituents. The carbon bearing the sulfonyl group (C2) is expected to be highly deshielded. The equivalent C4 and C6 carbons are also predicted at a very downfield position. The C5 carbon, to which the carboxylate is attached, is also deshielded but to a lesser extent than the other ring carbons.

-

Methyl Carbons (-OCH₃ and -SO₂CH₃): The predicted shifts of ~53.0 ppm and ~40.0 ppm for the ester and sulfonyl methyl carbons, respectively, are within the expected ranges for these functional groups.

A Self-Validating Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for this compound and related analogues, the following detailed protocol is recommended.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆). For this compound, CDCl₃ is a suitable starting point.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30-45° pulse angle, 2-second relaxation delay, accumulate a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

-

-

2D NMR (Optional but Recommended for Novel Compounds):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecule.

-

Conclusion

This technical guide provides a thorough and practical framework for understanding and analyzing the NMR spectra of this compound. By integrating predicted data with established NMR principles and comparative experimental data, we have elucidated the key spectral features of this important synthetic intermediate. The strong electron-withdrawing nature of the methanesulfonyl and methyl carboxylate groups dominates the electronic environment of the pyrimidine ring, leading to characteristic downfield shifts in both the ¹H and ¹³C NMR spectra. The provided experimental protocol offers a reliable methodology for researchers to obtain high-quality data for this and related compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of pyrimidine derivatives, facilitating more efficient and accurate structural elucidation in their research and development endeavors.

References

-

NMRDB. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of Methyl 2-Methanesulfonylpyrimidine-5-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape in Drug Development

In the intricate process of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a perfunctory checkbox; it is a cornerstone of successful formulation and ultimate therapeutic efficacy. The solubility of a compound dictates its bioavailability, influences its purification strategy, and governs its compatibility with various excipients. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of a key chemical intermediate: methyl 2-methanesulfonylpyrimidine-5-carboxylate. While this compound serves as our central focus, the principles and methodologies discussed herein are broadly applicable to a wide range of organic molecules. As a Senior Application Scientist, my objective is to not only present data and protocols but to also elucidate the underlying scientific principles, empowering you to make informed decisions in your own laboratory settings. We will explore the theoretical foundations of solubility, delve into practical experimental design, and discuss the interpretation of solubility data, all within the context of this specific pyrimidine derivative.

Molecular Profile of this compound

A thorough understanding of a molecule's structure is paramount to predicting its solubility behavior. This compound is a heterocyclic compound with the molecular formula C₇H₈N₂O₄S.

Key Structural Features:

-

Pyrimidine Core: A diazine ring that can engage in hydrogen bonding.

-

Methanesulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing and polar group.

-

Carboxylate Group (-COOCH₃): A methyl ester that can act as a hydrogen bond acceptor.

These functional groups collectively contribute to the molecule's polarity and its potential for various intermolecular interactions, which are the primary determinants of solubility.

The Theoretical Bedrock of Solubility

Solubility is fundamentally a thermodynamic equilibrium process, where the free energy change of dissolution (ΔG_sol) is the driving force. This process can be dissected into two key energetic contributions: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

"Like Dissolves Like": A Guiding Principle

The age-old adage "like dissolves like" remains a powerful, albeit simplistic, guide. Polar solvents tend to dissolve polar solutes, and nonpolar solvents favor nonpolar solutes. Given the presence of both polar (methanesulfonyl and carboxylate groups) and nonpolar (methyl groups and the aromatic ring) regions in this compound, its solubility is expected to be nuanced and highly dependent on the specific solvent.

Thermodynamic Models for Solubility Prediction

While experimental determination is the gold standard, thermodynamic models can provide valuable predictive insights.[1][2][3][4]

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a numerical estimate of the intermolecular forces within a substance and can be used to predict miscibility and solubility.[5]

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based model has shown significant success in predicting solvation properties and can be a powerful tool for in-silico solubility screening.[1]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural features and general principles of solubility, we can anticipate the following trends for this compound:

| Solvent Class | Predicted Solubility | Rationale |

| Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl and carboxylate groups. |

| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents have high dielectric constants and can effectively solvate the polar functional groups of the solute. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | While less polar than aprotic polar solvents, they can still engage in dipole-dipole interactions. A related compound, methyl 5-(methylsulfonyl)pyridine-2-carboxylate, is noted to be soluble in these solvents.[6] |

| Ester Solvents (e.g., Ethyl Acetate) | Moderate | The ester functionality of the solvent can interact favorably with the carboxylate group of the solute. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The significant polarity of the solute will likely lead to poor solvation in nonpolar media. |

Experimental Determination of Solubility: A Practical Guide

Accurate experimental data is indispensable for formulation development and process optimization. The following section provides a detailed protocol for determining the thermodynamic solubility of this compound.

The Gold Standard: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, remains the most reliable technique for determining thermodynamic solubility.[7][8] It involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask Method Workflow

Step-by-Step Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow for complete equilibration. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when the concentration no longer changes over time.[7][9]

-

Phase Separation: After equilibration, the vials should be left undisturbed to allow the excess solid to settle. Subsequently, the saturated solution should be separated from the solid phase. This can be achieved by centrifugation or by filtering through a chemically inert filter (e.g., PTFE) that has been pre-saturated with the solution to prevent adsorption of the solute.[7]

-

Quantification: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase or solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[10][11]

High-Throughput Screening Methods

In early-stage drug discovery, where compound availability may be limited, high-throughput solubility screening methods can be employed. These methods, often based on kinetic solubility measurements, can provide rapid, albeit less precise, solubility data.[7][8][11] It is important to note that kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.[11]

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound.

Temperature

For most solid solutes, solubility increases with increasing temperature. This relationship is described by the van't Hoff equation.[12] Determining the temperature dependence of solubility is critical for developing robust crystallization and formulation processes.

Polymorphism

The crystalline form of the solid can have a profound effect on its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. It is essential to characterize the solid form used in solubility studies (e.g., using X-ray powder diffraction) to ensure consistency and reproducibility.

pH (in aqueous or mixed aqueous/organic systems)

While this guide focuses on organic solvents, it is worth noting that if the compound were to be in an aqueous or partially aqueous environment, the pH would play a critical role. The pyrimidine ring can be protonated at low pH, and the ester can be hydrolyzed at high pH, both of which would alter the solubility.

Data Interpretation and Application

The solubility data generated through these experiments are invaluable for various stages of drug development:

-

Lead Optimization: Guiding medicinal chemists in designing analogs with improved solubility profiles.

-

Preformulation: Selecting appropriate solvent systems for toxicity studies and early-stage formulations.

-

Process Chemistry: Designing efficient crystallization and purification protocols.

-

Formulation Development: Choosing suitable excipients and developing a final dosage form with optimal biopharmaceutical properties.

Conclusion: A Data-Driven Approach to Solubility

The solubility of this compound, like any API or intermediate, is a complex interplay of its intrinsic molecular properties and the nature of the solvent. A comprehensive understanding of its solubility profile requires a synergistic approach, combining theoretical predictions with rigorous experimental determination. By following the principles and protocols outlined in this guide, researchers and scientists can generate high-quality, reliable solubility data, thereby de-risking the drug development process and accelerating the journey from molecule to medicine.

References

- Pipzine Chemicals. (2026, January 22). methyl 5-(methylsulfonyl)pyridine-2-carboxylate.

- PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech.

- Jain, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Jain, A., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- PubChem. (n.d.). 2-(Methanesulfonyl)pyrimidine-5-carboxylic acid.

- Butt, A., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd.

- Sobechko, I., et al. (2017). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology, 11(4), 397-402.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Baka, E., et al. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- GCNN. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.

- Yang, Z., et al. (2019). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.

- GCNN. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Slideshare. (2013).

- Chemsrc. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate.

- PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate.

- ChemicalBook. (n.d.). METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 5-(Methylsulfonyl)Pyridine-2-Carboxylate Supplier & Manufacturer in China | High Purity Chemical | Specifications, Safety, Applications [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 10. research.unipd.it [research.unipd.it]

- 11. pharmatutor.org [pharmatutor.org]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Reactivity of the Sulfonyl Group on the Pyrimidine Ring

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Sulfone as a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] When functionalized with a sulfonyl group (–SO₂R), the pyrimidine scaffold is transformed into a highly valuable intermediate for drug discovery. The potent electron-withdrawing nature of the sulfonyl group renders it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the synthesis and reactivity of pyrimidinyl sulfones, offering mechanistic insights and field-proven experimental protocols to empower researchers in their drug development endeavors.

Synthesis of Pyrimidinyl Sulfones: Forging the Key Intermediate

The most common and robust method for preparing pyrimidinyl sulfones is the oxidation of the corresponding pyrimidinyl thioether. This two-step approach provides a reliable pathway to the desired activated scaffold.

A typical synthesis begins with a chloropyrimidine, which undergoes nucleophilic substitution with a thiol (e.g., methyl mercaptan) to form the thioether. Subsequent oxidation of the thioether to the sulfone is readily achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[4]

Field-Proven Insight: The choice of m-CPBA is strategic; it is highly effective, and the resulting meta-chlorobenzoic acid byproduct is typically easy to remove during workup. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure complete conversion without over-oxidation.[4]

An improved route for large-scale synthesis involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, which is then used in displacement reactions.[5]

The Heart of the Matter: Electronic Properties and SNAr Reactivity

The reactivity of pyrimidinyl sulfones in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which is further amplified by the powerful electron-withdrawing sulfonyl group.[6] This creates a highly electrophilic carbon center that is susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the sulfonyl group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[7]

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring.[8][9] This stabilization is a key driving force for the reaction. Aromaticity is then restored by the expulsion of the sulfinate anion, an excellent leaving group.

The positions on the pyrimidine ring are not equally reactive. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate.[10] However, the substitution pattern on the ring can influence this regioselectivity.[11]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 4. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Unlocking Their Biological Potential

Foreword: The Enduring Relevance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, represents one of the most prolific and enduring scaffolds in medicinal chemistry. Its presence at the heart of the nucleobases uracil, thymine, and cytosine firmly establishes its fundamental role in the blueprint of life. This inherent biocompatibility, coupled with its amenability to chemical modification, has rendered the pyrimidine nucleus a privileged structure in the design of therapeutic agents.[1][2] From established anticancer and antiviral therapies to emerging candidates for neurodegenerative and inflammatory diseases, the versatility of substituted pyrimidines is a testament to their remarkable ability to interact with a wide array of biological targets.[3][4][5]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the causal relationships between chemical structure, biological function, and the experimental methodologies used for their evaluation. Herein, we will explore the multifaceted biological activities of substituted pyrimidines, delve into the mechanistic intricacies that underpin these actions, and provide detailed, field-proven protocols to empower your own research endeavors.

I. The Anticancer Potential of Substituted Pyrimidines: Targeting the Machinery of Cell Proliferation

The fight against cancer has been a major driving force in the exploration of pyrimidine chemistry. The structural similarity of certain pyrimidine derivatives to endogenous nucleobases allows them to act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[6] However, the anticancer mechanisms of substituted pyrimidines extend far beyond this classical approach, encompassing the inhibition of key enzymes and signaling pathways that govern cell growth, survival, and metastasis.

A. Mechanistic Insights into Anticancer Activity

Substituted pyrimidines exert their anticancer effects through a variety of mechanisms, including:

-

Inhibition of Kinases: Many pyrimidine derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[7][8] By blocking the ATP-binding site of these enzymes, they can halt the downstream signaling cascades that promote tumor growth and proliferation.[7][9]

-

Tubulin Polymerization Inhibition: Certain pyrimidine compounds have been shown to interfere with microtubule dynamics by binding to tubulin, the fundamental protein component of microtubules.[1] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Some pyrimidine derivatives can inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and repair.[10] By trapping the topoisomerase-DNA complex, these compounds can induce DNA strand breaks and trigger cell death.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of purines, pyrimidines, and certain amino acids.[11] Pyrimidine-based DHFR inhibitors can deplete the cellular pool of these essential building blocks, thereby halting cell growth.[11]

B. Key Signaling Pathways Targeted by Anticancer Pyrimidines

The following diagram illustrates the inhibition of the EGFR signaling pathway by a substituted pyrimidine, a common mechanism for anticancer activity.

Caption: Inhibition of the EGFR signaling pathway by a substituted pyrimidine.

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [13][14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control should show a dose-dependent decrease in cell viability, while the negative (vehicle) control should exhibit minimal effect.

D. Structure-Activity Relationship (SAR) Insights for Anticancer Pyrimidines

The anticancer activity of substituted pyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring.